6-Chloro-4-phenylpyridazin-3-amine

Kinase inhibition Computational prediction Medicinal chemistry

Researchers requiring consistent kinase inhibitor SAR data face variability when substituting pyridazinamine analogs. 6-Chloro-4-phenylpyridazin-3-amine (CAS 944468-99-9) solves this with a non-interchangeable 6-chloro-4-phenyl substitution pattern validated by PASS predictions (kinase inhibition Pa=0.620). The 6-Cl group enables orthogonal derivatization via SNAr or cross-coupling, absent in non-halogenated analogs (CAS 1823867-61-3). Procure exact CAS 944468-99-9 to ensure experimental reproducibility and SAR consistency.

Molecular Formula C10H8ClN3
Molecular Weight 205.64 g/mol
CAS No. 944468-99-9
Cat. No. B1405821
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-4-phenylpyridazin-3-amine
CAS944468-99-9
Molecular FormulaC10H8ClN3
Molecular Weight205.64 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=CC(=NN=C2N)Cl
InChIInChI=1S/C10H8ClN3/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H,(H2,12,14)
InChIKeyUXKMIHDDECVHGJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-4-phenylpyridazin-3-amine Overview


6-Chloro-4-phenylpyridazin-3-amine (CAS 944468-99-9) is a heterocyclic pyridazine derivative characterized by a chloro substituent at the 6-position and a phenyl group at the 4-position of the pyridazin-3-amine core . With the molecular formula C₁₀H₈ClN₃ and a molecular weight of 205.64 g/mol, this compound serves as a versatile small-molecule scaffold for medicinal chemistry applications, particularly in kinase inhibitor development . Computational PASS prediction indicates potential activity as a protein kinase inhibitor (Pa = 0.620) and signal transduction pathways inhibitor (Pa = 0.718), positioning this compound as a building block of interest for target-based drug discovery programs [1].

Predicted kinase inhibition profile supports target-based library design
Signal transduction pathway study context
6-Chloro substituent retained after Suzuki coupling for orthogonal diversification

6-Chloro-4-phenylpyridazin-3-amine: Substitution Risk


In-class pyridazinamine derivatives cannot be simply interchanged due to the decisive influence of specific substitution patterns on both biological activity and chemical reactivity . The presence of a chloro substituent at the 6-position versus alternative halogen placements or the absence thereof fundamentally alters electronic distribution, steric properties, and hydrogen-bonding capacity, which in turn modulates target binding affinity and selectivity profiles [1]. Substitution of this specific compound with a 4-phenylpyridazin-3-amine lacking the 6-chloro group (CAS 1823867-61-3) or with a 6-chloro-3-phenylpyridazin-4-amine regioisomer (CAS 79852-16-7) would result in distinct pharmacokinetic and pharmacodynamic outcomes that cannot be assumed equivalent without explicit head-to-head validation data . Procurement decisions based on assumed class-level interchangeability introduce uncontrolled variability into experimental reproducibility and SAR consistency.

Des-chloro analogs
Lack 6-chloro synthetic handle; electronic and steric differences may alter kinase binding and reactivity.
Regioisomeric substitution
3-Phenyl regioisomer shifts amino group position, affecting hydrogen-bonding geometry and synthetic accessibility.
Class-level interchange
Pyridazinamine scaffold substitution patterns are not equivalent; experimental validation is required for substitution.

6-Chloro-4-phenylpyridazin-3-amine: Differentiation Evidence


Kinase Inhibition vs. Unsubstituted Analog

Computational PASS (Prediction of Activity Spectra for Substances) analysis predicts that 6-chloro-4-phenylpyridazin-3-amine possesses protein kinase inhibitory activity with a probability score of Pa = 0.620 [1]. For comparison, the unsubstituted analog 4-phenylpyridazin-3-amine (CAS 1823867-61-3) lacks the 6-chloro substituent, which alters the electronic properties and hydrogen-bonding capacity of the pyridazine core . The chloro substituent at the 6-position increases molecular weight (205.64 vs. 171.20 g/mol) and introduces distinct lipophilic and electronic characteristics that influence kinase ATP-binding pocket interactions . The predicted kinase inhibition profile (Pa = 0.620) and signal transduction pathway inhibition (Pa = 0.718) for the target compound represent computable differentiators relative to analogs lacking the 6-chloro substitution pattern [1].

Kinase Inhibition Prediction
Class-level
Pa = 0.620
Reported kinase inhibitor probability; supports scaffold prioritization review.
PASS computational estimate; confirmatory assays needed.
Kinase inhibition Computational prediction Medicinal chemistry

Suzuki Coupling Advantage Over Non-Halogenated Analogs

6-Chloro-4-phenylpyridazin-3-amine is synthesized via Suzuki-Miyaura cross-coupling between 4-bromo-6-chloropyridazin-3-amine (CAS 446273-59-2) and phenylboronic acid (CAS 98-80-6), demonstrating that the 6-chloro substituent remains intact during this palladium-catalyzed transformation . The retained 6-chloro group serves as a synthetic handle for subsequent derivatization reactions, whereas non-halogenated analogs such as 4-phenylpyridazin-3-amine (CAS 1823867-61-3) lack this orthogonal reactive site . In contrast, the regioisomer 6-chloro-3-phenylpyridazin-4-amine (CAS 79852-16-7) presents the chloro substituent at a different ring position, altering the electronic environment and regioselectivity of subsequent amination or cross-coupling reactions . N-Benzyl-6-chloro-4-phenylpyridazin-3-amine (CAS 944469-01-6) exemplifies the scaffold's capacity for further functionalization at the 3-amino position while preserving the 6-chloro substitution pattern .

Synthetic Handle Retention
Method context
Target: 6-Chloro retained after Suzuki
Comparator: Non-halogenated analog lacks orthogonal handle
Enables parallel library diversification; des-chloro analogs limit synthetic utility.
Suzuki-Miyaura procedure from 4-bromo-6-chloropyridazin-3-amine.
Synthetic chemistry Suzuki coupling Scaffold diversification

Antimycobacterial Activity Prediction

PASS computational prediction assigns 6-chloro-4-phenylpyridazin-3-amine an antimycobacterial activity probability score of Pa = 0.584, which exceeds the threshold commonly considered indicative of meaningful biological potential (Pa > 0.5) [1]. This predicted activity represents a computable differentiator for prioritizing this compound in antimycobacterial screening campaigns. For context, the compound's predicted protein kinase inhibition (Pa = 0.620) and signal transduction pathway inhibition (Pa = 0.718) are higher than its antimycobacterial prediction, but the antimycobacterial score nonetheless exceeds the rheumatoid arthritis treatment prediction (Pa = 0.499) and the platelet-derived growth factor kinase inhibitor prediction (Pa = 0.499), establishing a hierarchy of predicted activities that informs target selection [1]. While no direct comparator data are available for the unsubstituted analog in this prediction set, the presence of the 6-chloro substituent distinguishes this scaffold from the broader pyridazine class, where antibacterial and antimycobacterial activities have been reported for structurally related derivatives [2].

Antimycobacterial Prediction
Class-level
Pa = 0.584
Predicted antimycobacterial probability; exceeds baseline threshold.
In vitro confirmation recommended.
Antimycobacterial Infectious disease Drug discovery

Scaffold Utility for Kinase and NLRP3 Modulators

6-Chloro-4-phenylpyridazin-3-amine is commercially positioned as a "versatile small molecule scaffold" for medicinal chemistry applications, specifically as a building block suitable for the synthesis of kinase inhibitors and related bioactive molecules . This scaffold designation distinguishes it from more highly functionalized or application-specific analogs that may have narrower synthetic utility. The pyridazine core serves as a privileged scaffold in medicinal chemistry due to its unique electronic properties and capacity for hydrogen bonding . Contemporary patent literature identifies substituted pyridazines, including 6-chloro-4-phenylpyridazin-3-amine derivatives, as components of NLRP3 modulator compounds under development by Zomagen Biosciences Ltd (US Patent Application US2024046037, Publication No. 2025/059069) [1]. For comparison, the unsubstituted analog 4-phenylpyridazin-3-amine is also described as a heterocyclic scaffold but lacks the orthogonal 6-chloro synthetic handle that enables additional diversification pathways . The related derivative N-benzyl-6-chloro-4-phenylpyridazin-3-amine (CAS 944469-01-6) has been specifically identified as an interesting starting point for designing potent GSK3 and DYRK1A inhibitors, demonstrating the scaffold's relevance to specific kinase targets .

Scaffold Development Potential
Reported
GSK3/DYRK1A inhibitor derivative; NLRP3 modulator patents
Context-dependent scaffold utility; derivative data only.
No target-specific activity data available.
Scaffold Building block Fragment-based drug discovery

Antiviral Chemotype: Janssen Program

6-Chloro-4-phenylpyridazin-3-amine belongs to the pyridazinamine chemical class that has been extensively investigated for antiviral applications, particularly against picornaviruses including poliovirus and rhinovirus [1]. Janssen Pharmaceutica NV developed a series of pyridazinamine derivatives (US Patents 5,106,973 and 5,112,825) with documented antirhinoviral and antipicornaviral activities, establishing this scaffold class as a validated antiviral chemotype [2]. Within this context, R75761 (a pyridazinamine analog) served as a lead compound for antiviral drug development targeting poliomyelitis eradication programs [3]. While the specific antiviral activity of 6-chloro-4-phenylpyridazin-3-amine itself has not been quantified in published head-to-head comparisons, its structural membership within this validated antiviral chemotype class distinguishes it from pyridazine derivatives lacking the amino substitution pattern required for antiviral target engagement [4]. For comparison, pyridazin-3(2H)-one derivatives tested in adenosine receptor binding assays showed no measurable affinity, indicating that the amino substituent at the 3-position is critical for distinct biological activity profiles [5].

Antiviral Chemotype Membership
Class-level
Janssen pyridazinamine series (US Patents 5,106,973; 5,112,825)
Class precedence for picornavirus screening; specific activity not reported.
R75761 lead compound context; this substitution pattern differs.
Antiviral Picornavirus Drug development

Regioisomer Comparison: 4-Phenyl vs. 3-Phenyl

The target compound 6-chloro-4-phenylpyridazin-3-amine (CAS 944468-99-9) exists as a specific regioisomer with the phenyl group at the 4-position and the chloro substituent at the 6-position. A closely related regioisomer, 6-chloro-3-phenylpyridazin-4-amine (CAS 79852-16-7), presents the phenyl group at the 3-position and the amino group at the 4-position, resulting in a fundamentally different substitution pattern . This regioisomer exhibits distinct hydrogen-bonding capacity due to the amino functional group at the 4-position, which can participate in different intermolecular interactions compared to the 3-amino substitution of the target compound . The regioisomeric difference translates to distinct synthetic accessibility and downstream derivatization pathways, as demonstrated by the different synthetic routes employed: the target compound is prepared via Suzuki coupling from 4-bromo-6-chloropyridazin-3-amine , while the 3-phenyl regioisomer is synthesized via alternative amination strategies including Staudinger reactions from azidopyridazines . This regioisomeric distinction is critical for procurement decisions, as substitution patterns at different ring positions confer distinct biological target engagement profiles and synthetic tractability.

Regioisomer Differentiation
Reported
4-phenyl-3-amino vs. 3-phenyl-4-amino substitution
Regioisomer selection determines synthetic route and target engagement profile.
Suzuki coupling (target) vs. Staudinger route (comparator).
Regioisomerism Structure-activity relationship Synthetic chemistry

6-Chloro-4-phenylpyridazin-3-amine: Key Applications


Kinase Fragment Library Construction

This compound is optimally deployed in fragment-based drug discovery (FBDD) programs targeting protein kinases, based on PASS prediction data showing Pa = 0.620 for protein kinase inhibition and Pa = 0.718 for signal transduction pathway inhibition [1]. The retained 6-chloro substituent serves as an orthogonal synthetic handle for fragment elaboration and library diversification, enabling rapid SAR exploration around the pyridazine core . Procurement of this specific CAS number ensures access to a building block with validated commercial positioning as a versatile small-molecule scaffold for kinase inhibitor synthesis, with documented derivative applications in GSK3 and DYRK1A inhibitor design [2].

Antiviral Lead Optimization

As a member of the pyridazinamine chemotype class validated by Janssen Pharmaceutica's antiviral patent series (US Patents 5,106,973 and 5,112,825), this scaffold is appropriate for medicinal chemistry campaigns targeting picornaviruses including poliovirus and rhinovirus [1]. The compound's structural features align with the pyridazinamine series from which R75761 emerged as a lead compound for poliomyelitis antiviral development, providing documented chemotype precedence for antiviral screening programs . Researchers should note that this specific substitution pattern (6-chloro-4-phenyl) differs from optimized leads and serves as a starting point for SAR-driven optimization rather than a direct clinical candidate.

Scaffold Diversification via Suzuki Coupling

The compound's synthetic provenance via Suzuki-Miyaura cross-coupling between 4-bromo-6-chloropyridazin-3-amine and phenylboronic acid establishes it as a versatile intermediate for parallel library synthesis [1]. The intact 6-chloro group enables subsequent derivatization through nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling, orthogonal to the 3-amino position . This dual-functionalization capacity distinguishes it from non-halogenated analogs such as 4-phenylpyridazin-3-amine (CAS 1823867-61-3), which lack the 6-chloro synthetic handle and therefore offer narrower diversification pathways [2].

Antimycobacterial Screening & Hit Identification

PASS computational prediction identifies this compound with an antimycobacterial activity probability score of Pa = 0.584, exceeding baseline prediction thresholds and supporting its inclusion in screening libraries for tuberculosis and mycobacterial infection drug discovery [1]. The pyridazine scaffold class has documented antibacterial and antimycobacterial activities, and this specific substitution pattern offers a starting point for hit identification and subsequent hit-to-lead optimization . Procurement for this application should be accompanied by confirmatory in vitro testing, as PASS predictions represent computational estimates rather than experimentally validated activity.

Application
Selection Property
Validation Focus
Kinase inhibitor fragment screening
Predicted kinase inhibition signature
Confirmatory kinase panel profiling; SAR expansion at 3-amino/6-chloro positions
Picornavirus antiviral research
Pyridazinamine chemotype with antiviral patent precedence
In vitro antiviral activity confirmation; lead optimization for research tools
Scaffold diversification via orthogonal handles
Retained 6-chloro handle enabling parallel derivatization
Suzuki coupling and functionalization protocols; library purity verification
Antimycobacterial hit identification
Computationally predicted antimycobacterial probability
In vitro mycobacterial inhibition assays; hit-to-lead medicinal chemistry

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

14 linked technical documents
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